Cas no 1805159-72-1 (3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine)

3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine
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- Inchi: 1S/C9H8F2N2O2/c1-14-7-5(3-12)9(15-2)13-4-6(7)8(10)11/h4,8H,1-2H3
- InChI Key: HDTADOVUFDYGRG-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(C#N)=C1OC)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 254
- Topological Polar Surface Area: 55.1
- XLogP3: 1.5
3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029072194-500mg |
3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine |
1805159-72-1 | 97% | 500mg |
$855.75 | 2022-04-01 | |
Alichem | A029072194-1g |
3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine |
1805159-72-1 | 97% | 1g |
$1,519.80 | 2022-04-01 | |
Alichem | A029072194-250mg |
3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine |
1805159-72-1 | 97% | 250mg |
$484.80 | 2022-04-01 |
3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine
3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine: A Comprehensive Overview
The compound 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine, identified by the CAS number 1805159-72-1, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridines, which are aromatic six-membered rings containing one nitrogen atom. The presence of multiple functional groups—namely, the cyano group (-CN), difluoromethyl group (-CF2H), and methoxy groups (-OCH3)—contributes to its unique chemical properties and reactivity.
The synthesis of 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine typically involves multi-step organic reactions, often starting from a pyridine derivative. The introduction of the cyano group is commonly achieved through a cyanation reaction, while the difluoromethyl group can be introduced via nucleophilic substitution or coupling reactions. The methoxy groups are usually added through O-methylation or protection/deprotection strategies. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
One of the most promising applications of 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine lies in its potential as a precursor for bioactive molecules. The cyano group is known to enhance the electron-withdrawing effects, which can influence the compound's ability to interact with biological systems. Recent studies have explored its role in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The difluoromethyl group adds further complexity to the molecule's electronic structure, potentially enhancing its pharmacokinetic properties such as bioavailability and metabolic stability.
In addition to its pharmaceutical applications, 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine has shown promise in agrochemicals. Its ability to act as a herbicide or insecticide has been explored in several research studies. The methoxy groups contribute to the compound's lipophilicity, which is crucial for its absorption and transport across biological membranes. Recent research has focused on optimizing its stability under environmental conditions to ensure efficacy in agricultural settings.
The structural versatility of 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine also makes it a valuable building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, has been leveraged in constructing more complex molecular frameworks. For instance, recent reports have highlighted its use in synthesizing heterocyclic compounds with potential applications in materials science.
The study of CAS No 1805159-72-1 has also contributed to our understanding of fluorinated pyridines. Fluorination is a key strategy in modern drug discovery due to its ability to modulate physical and chemical properties without significantly altering the molecular framework. The difluoromethyl group in this compound serves as a tunable moiety that can be further modified to explore a wide range of biological activities.
In conclusion, 3-Cyano-5-(difluoromethyl)-2,4-dimethoxypyridine (CAS No 1805159-72-1) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique combination of functional groups provides a rich platform for innovation and discovery. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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